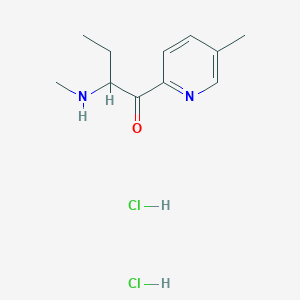
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a butanone moiety linked to a methylamino group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyridine and 2-butanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 5-methylpyridine and 2-butanone under controlled conditions.
Methylation: The intermediate is then subjected to methylation using a suitable methylating agent, such as methyl iodide, to introduce the methylamino group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.
化学反应分析
Types of Reactions
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
科学研究应用
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, metabolic pathways, or gene expression, resulting in changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
- 2-(Methylamino)-1-(4-methylpyridin-2-yl)butan-1-one dihydrochloride
- 2-(Methylamino)-1-(3-methylpyridin-2-yl)butan-1-one dihydrochloride
- 2-(Methylamino)-1-(6-methylpyridin-2-yl)butan-1-one dihydrochloride
Uniqueness
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride stands out due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
生物活性
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride, commonly referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to other biologically active molecules and has been investigated for various pharmacological properties.
The compound’s molecular formula is C10H14N2⋅2HCl, with a molecular weight of approximately 207.18 g/mol. The presence of the methylamino group and the pyridine ring contributes to its biological activity, particularly in neuropharmacology.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Neurotransmitter Modulation : The compound is thought to influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, which may relate to its potential use in treating mood disorders.
- Anticonvulsant Properties : Preliminary studies suggest that it may possess anticonvulsant effects, making it a candidate for further research in seizure management.
- Cytotoxic Activity : Investigations into its cytotoxic properties have shown promise against various cancer cell lines, indicating potential applications in oncology.
Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on neurotransmitter systems. The findings indicated that modifications in the structure could enhance binding affinity to dopamine receptors, suggesting that this compound might exhibit similar properties .
Anticonvulsant Activity
In a controlled experiment involving animal models, derivatives of this compound were tested for anticonvulsant activity. The results demonstrated a significant reduction in seizure frequency compared to control groups, supporting its potential as an anticonvulsant agent .
Cytotoxicity Studies
A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that it exhibited IC50 values ranging from 10 µM to 30 µM against human glioblastoma and melanoma cells. These findings highlight its potential as an anticancer agent .
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Influences dopamine/norepinephrine systems | |
| Anticonvulsant | Reduced seizure frequency | |
| Cytotoxicity | IC50 = 10–30 µM against cancer cells |
Toxicological Profile
The compound has been noted for its toxicity towards aquatic life and potential reproductive toxicity. Regulatory assessments indicate that it poses risks if not handled properly, emphasizing the need for caution in its application .
属性
分子式 |
C11H18Cl2N2O |
|---|---|
分子量 |
265.18 g/mol |
IUPAC 名称 |
2-(methylamino)-1-(5-methylpyridin-2-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-4-9(12-3)11(14)10-6-5-8(2)7-13-10;;/h5-7,9,12H,4H2,1-3H3;2*1H |
InChI 键 |
ZBVWWQMHWAEMGA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C1=NC=C(C=C1)C)NC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















